molecular formula C17H13ClFN3OS B3718967 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

Cat. No.: B3718967
M. Wt: 361.8 g/mol
InChI Key: IDIZWCVOJZMLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes an amino group, a chlorofluorobenzyl group, and a phenyl group attached to a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 5-phenyl-4(3H)-pyrimidinone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
  • 6-amino-2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
  • 6-amino-2-[(2-bromobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

Uniqueness

Compared to similar compounds, 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can enhance its reactivity and binding affinity to specific targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-7-4-8-13(19)11(12)9-24-17-21-15(20)14(16(23)22-17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIZWCVOJZMLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.